3,4-dihydro-2H-1-benzopyran-4-ylmethanol
Description
Significance of the 3,4-Dihydro-2H-1-benzopyran (Chroman) Scaffold in Contemporary Chemical and Biological Research
The chroman scaffold is widely recognized as a "privileged structure" in medicinal chemistry and drug discovery. cancer.govresearchgate.netacs.org This designation is attributed to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. Chroman and its derivatives, such as chromanones, are ubiquitous in nature, forming the core of compounds like tocopherols (B72186) (Vitamin E) and various flavonoids. ijbpas.comnih.govresearchgate.net
The significance of this scaffold is underscored by the diverse biological activities demonstrated by its derivatives. Research has extensively documented their potential as:
Anticancer agents: Certain benzopyran-4-one derivatives have shown notable antiproliferative activity against various human cancer cell lines. ijbpas.commdpi.com
Anti-inflammatory agents: Novel chroman derivatives have been synthesized and shown to inhibit inflammatory pathways. rsc.orgresearchgate.net
Antimicrobial and Antiviral agents: The chroman nucleus is present in compounds exhibiting activity against bacteria, fungi, and viruses, including HIV. ijbpas.comnih.govnih.gov
Antioxidant agents: The structural features of the chroman ring, particularly in compounds like Vitamin E, contribute to potent antioxidant properties. researchgate.netnih.gov
Enzyme inhibitors: Benzopyran derivatives have been identified as inhibitors of various enzymes, which is a key strategy in treating numerous diseases. nih.govnih.gov
This wide range of bioactivities makes the chroman framework an attractive template for designing and synthesizing new therapeutic molecules. nih.govacs.org
Table 1: Selected Biological Activities of Chroman Derivatives
| Biological Activity | Research Findings | Reference(s) |
|---|---|---|
| Anticancer | Benzopyran-4-one-isoxazole hybrid compounds exhibit selective anticancer activity. | mdpi.com |
| Anti-inflammatory | Acyclic amidochromans inhibit TNF-α-induced ICAM-1 expression on human endothelial cells. | rsc.org |
| Antimicrobial | 3-benzylidene-7-hydroxychroman-4-one shows significant antibacterial activity. | nih.gov |
| Antiviral | Chromone (B188151) and chromanone derivatives have been found to suppress HIV-1. | ijbpas.comnih.gov |
| Antioxidant | C-2 and C-3 substituted chromanone analogs can produce antioxidant activity equivalent to Vitamin E. | nih.gov |
Structural Overview and Stereochemical Considerations of 3,4-Dihydro-2H-1-benzopyran-4-ylmethanol and its Positional Isomers (e.g., 2-ylmethanol)
The chemical structure of this compound consists of the core chroman bicycle with a hydroxymethyl group (-CH₂OH) attached to the carbon at position 4. The chroman ring itself is composed of a benzene (B151609) ring fused to a dihydropyran ring. nih.gov
A critical aspect of this molecule's structure is its stereochemistry. The carbon atom at position 4 is a chiral center, as it is bonded to four different groups:
The oxygen atom within the pyran ring.
The methylene (B1212753) group (-CH₂-) at position 3.
A carbon atom of the fused benzene ring.
The hydroxymethyl group (-CH₂OH).
Due to this chirality, this compound can exist as a pair of enantiomers, (R) and (S). The specific three-dimensional arrangement of these groups can significantly influence the molecule's biological activity. The dihydropyran ring typically adopts a non-planar conformation, often described as a 'sofa' or 'half-chair' conformation, which places substituents in either axial or equatorial-like positions. rsc.org
Positional isomers are compounds that share the same molecular formula but differ in the position of a substituent group on the carbon skeleton. libretexts.org A key positional isomer of the title compound is 3,4-dihydro-2H-1-benzopyran-2-ylmethanol , where the hydroxymethyl group is attached to the carbon at position 2 instead of position 4. This seemingly minor change results in a distinct molecule with different chemical and physical properties. The carbon at position 2 in this isomer is also a chiral center.
Table 2: Comparison of Positional Isomers
| Feature | This compound | 3,4-Dihydro-2H-1-benzopyran-2-ylmethanol |
|---|---|---|
| Structure | ![]() |
![]() |
| Position of -CH₂OH | Carbon 4 | Carbon 2 |
| Nature of Substituted Carbon | Benzylic (adjacent to the benzene ring) | Adjacent to the heterocyclic oxygen |
| Chirality | Chiral center at Carbon 4 | Chiral center at Carbon 2 |
Historical Development and Current Trends in Academic Investigations of Benzopyran Derivatives
The scientific journey of benzopyran derivatives began with their isolation from natural sources. researchgate.netchemrxiv.org Compounds like flavonoids, coumarins, and tocopherols, all containing the benzopyran core, were among the first to be identified and studied for their properties. ijbpas.comresearchgate.net This initial phase of research laid the groundwork for understanding the chemical diversity and biological relevance of this class of compounds.
Over the decades, research has evolved from simple isolation and characterization to complex synthetic chemistry and in-depth pharmacological evaluation. researchgate.netresearchgate.net Current academic investigations are characterized by several key trends:
Novel Synthesis Strategies: There is a strong focus on developing new, efficient, and stereoselective methods to construct the chroman scaffold and its derivatives. researchgate.net This allows for the creation of compound libraries for high-throughput screening.
Exploration of New Bioactivities: While traditional activities like antioxidant and anti-inflammatory effects are well-established, researchers are now exploring benzopyrans for novel applications, including their use as neuroprotective agents and in agricultural chemicals like pesticides and herbicides. ijbpas.comnih.gov
Marine Natural Products: Marine fungi have emerged as a prolific source of new and structurally unique benzopyran compounds with significant bioactivity. nih.govnih.gov From 2000 to 2023, a large number of benzopyran compounds were identified from marine sources, many of which demonstrate antitumor, antibacterial, and anti-inflammatory properties. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies: A major trend is the systematic modification of the benzopyran scaffold at various positions to understand how specific structural features relate to biological activity. This rational design approach is crucial for optimizing lead compounds in drug development. nih.govnih.gov
The continued interest in benzopyran derivatives, from fundamental synthetic chemistry to advanced therapeutic applications, ensures that this versatile scaffold will remain a focal point of academic research for the foreseeable future. chemrxiv.org
Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-chromen-4-ylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-8-5-6-12-10-4-2-1-3-9(8)10/h1-4,8,11H,5-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIBYIVDOVFNJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol and Its Analogues
Strategies for the Construction of the 3,4-Dihydro-2H-1-benzopyran Core
The development of novel synthetic routes to chroman derivatives is driven by the need for efficiency, selectivity, and functional group tolerance. Modern catalysis has provided a powerful toolkit to achieve these goals, moving beyond classical condensation reactions to more sophisticated and atom-economical approaches.
Selective Radical Cascade (4+2) Annulation with Olefins via Organo-Photoredox Catalysis
A novel and highly selective (4+2) radical-annulation reaction has been developed for the construction of the chroman framework, utilizing organo-photoredox catalysis. nih.govrsc.org This method is complementary to the traditional Diels-Alder [4+2] cycloaddition of ortho-quinone methides, as it allows for the use of electron-deficient olefins. nih.gov The reaction proceeds under mild conditions, employing readily available N-hydroxyphthalimide esters as radical precursors and a photocatalyst, such as Eosin Y, under blue light irradiation. researchgate.net
The proposed mechanism involves the photocatalytic generation of a radical species from the N-hydroxyphthalimide ester. This radical then engages in a cascade reaction with an electron-deficient olefin, leading to the formation of the six-membered chroman ring in a highly selective manner. nih.govresearchgate.net A key advantage of this methodology is its broad substrate scope and functional group tolerance. A variety of substituents on both the radical precursor and the olefin are well-tolerated, providing access to a diverse range of functionalized chromans. researchgate.net This strategy has also been successfully applied to the late-stage functionalization of natural product derivatives and biologically active compounds. rsc.orgresearchgate.net
Table 1: Examples of Chroman Derivatives Synthesized via Radical Cascade (4+2) Annulation researchgate.net
| Entry | N-Hydroxyphthalimide Ester Derivative | Olefin | Product | Yield (%) |
| 1 | 2,2-Dimethyl | Methyl acrylate | 2-(2,2-Dimethylchroman-4-yl)acetate | 85 |
| 2 | 2,2-Diphenyl | Acrylonitrile | 2,2-Diphenylchroman-4-carbonitrile | 78 |
| 3 | Spirocyclohexane | N,N-Dimethylacrylamide | 2-(Spiro[chroman-2,1'-cyclohexan]-4-yl)-N,N-dimethylacetamide | 65 |
Gold(I)-Catalyzed Friedel-Crafts Allylation/Intramolecular Hydroalkoxylation Sequences Involving Allylic Alcohols and Phenols
Gold(I) catalysis has emerged as a powerful tool for the one-pot synthesis of chromans from readily available phenols and allylic alcohols. beilstein-journals.orgnih.gov This methodology proceeds via a sequential Friedel-Crafts allylation and intramolecular hydroalkoxylation. beilstein-journals.org The reaction is characterized by its mild conditions, practicality, and tolerance of a wide variety of substituents on the phenol (B47542). beilstein-journals.orgnih.gov
In this one-pot procedure, the gold(I) catalyst activates the allylic alcohol, facilitating a regioselective Friedel-Crafts allylation of the phenol to form an allylated phenol intermediate. beilstein-journals.org Subsequent intramolecular hydroalkoxylation of the phenolic hydroxyl group onto the newly installed allyl group furnishes the chroman ring. beilstein-journals.org At lower temperatures or shorter reaction times, the Friedel-Crafts allylation intermediate can often be isolated. beilstein-journals.org This method is compatible with phenols bearing both electron-donating and electron-withdrawing groups at the ortho, meta, and para positions. beilstein-journals.org
Table 2: Gold(I)-Catalyzed Synthesis of Chromans from Phenols and Allylic Alcohols beilstein-journals.org
| Entry | Phenol | Allylic Alcohol | Catalyst | Product | Yield (%) |
| 1 | Phenol | 2-Methyl-2-propen-1-ol | [AuCl(PPh3)]/AgOTf | 2,2-Dimethylchroman | 85 |
| 2 | 4-Methoxyphenol | 2-Methyl-2-propen-1-ol | [AuCl(PPh3)]/AgOTf | 6-Methoxy-2,2-dimethylchroman | 92 |
| 3 | 4-Chlorophenol | 2-Methyl-2-propen-1-ol | [AuCl(PPh3)]/AgOTf | 6-Chloro-2,2-dimethylchroman | 75 |
Lewis Acid-Promoted 1,2-Shift Rearrangement Reactions of Spirodienones
An expeditious synthesis of the benzopyran skeleton has been achieved through a Lewis acid-catalyzed C-H functionalization process. lookchem.com This reaction involves a beilstein-journals.orgacs.org-hydride shift followed by a 6-endo cyclization. lookchem.com While not explicitly a spirodienone rearrangement, this related transformation highlights the utility of Lewis acids in promoting intramolecular rearrangements to form the chroman core. The reactivity in these transformations can be significantly enhanced by the presence of substituents ortho to the alkoxy group, leading to excellent yields and shorter reaction times. lookchem.com
For instance, the introduction of a bulky tert-butyl group at the ortho position can dramatically improve the reaction's efficiency, allowing for a reduction in catalyst loading. lookchem.com This strategy provides a direct method for the functionalization of relatively unreactive C-H bonds to construct the benzopyran framework. lookchem.com
Palladium(II)/Bis-sulfoxide C-H Activation and Lewis Acid Co-catalysis for Chroman Formation
Palladium-catalyzed C-H activation has become a powerful strategy for the synthesis of complex molecules. nih.gov The use of bis-sulfoxide ligands, in catalysts such as the "White catalyst," has been instrumental in the functionalization of allylic C-H bonds. sigmaaldrich.com These catalysts can participate in a variety of transformations, including allylic C-H oxidation and amination. sigmaaldrich.com
In the context of chroman synthesis, palladium(II)/bis-sulfoxide catalysis can be employed for the intramolecular cyclization of appropriate substrates. The palladium catalyst, in conjunction with a bis-sulfoxide ligand, can facilitate the activation of a C-H bond, leading to the formation of a cyclopalladated intermediate. nih.gov Subsequent reductive elimination can then forge the C-O bond of the chroman ring. While the initial reports focused on oxidants like benzoquinone, the concept can be extended to include Lewis acid co-catalysis to enhance reactivity and selectivity, although specific examples for chroman formation are still emerging. The Lewis acid can potentially assist in activating the substrate or modulating the electronic properties of the palladium catalyst.
Copper-Catalyzed Intramolecular Aldehyde-Ketone Nucleophilic Additions for Tertiary Alcohol Motifs
A copper-catalyzed intramolecular nucleophilic addition of aldehydes to ketones has been established for the synthesis of chroman-3-ol (B1617384) derivatives, which bear a tertiary alcohol motif. acs.orgnih.govacs.org This methodology utilizes a reductive polarity reversal, where the aldehyde functions as an alkyl carbanion equivalent. nih.govacs.org The reaction is facilitated by a copper catalyst and an N-heterocyclic carbene (NHC) ligand under mild conditions. nih.govacs.org
The key to the success of this transformation lies in the differential reactivity between the aldehyde and ketone functionalities. acs.org The aldehyde is selectively converted into a nucleophilic species that then adds to the pendant ketone, leading to the formation of the chroman ring and the desired tertiary alcohol. acs.org This strategy is not limited to chroman synthesis and has been applied to the construction of other cyclic structures containing tertiary alcohols. acs.orgnih.gov
Table 3: Copper-Catalyzed Synthesis of Chroman-3-ol Derivatives acs.org
| Entry | Substrate | Copper Salt | Ligand | Product | Yield (%) |
| 1 | 2-(2-Formylphenoxy)-1-phenylethan-1-one | Cu(OAc)2 | IPr·HCl | 3-Hydroxy-3-phenylchroman-4-one | 72 |
| 2 | 1-(4-Chlorophenyl)-2-(2-formylphenoxy)ethan-1-one | Cu(OAc)2 | IPr·HCl | 3-(4-Chlorophenyl)-3-hydroxychroman-4-one | 68 |
| 3 | 2-(2-Formylphenoxy)-1-(p-tolyl)ethan-1-one | Cu(OAc)2 | IPr·HCl | 3-Hydroxy-3-(p-tolyl)chroman-4-one | 75 |
Ring-Opening/Ring-Closing Reactions Involving Palladium-Catalyzed Intramolecular Aryloxycarbonylation
A palladium-catalyzed intramolecular aryloxycarbonylation has been utilized in a ring-opening/ring-closing sequence for the synthesis of chroman-2,4-diones from 3-iodochromone precursors. nih.govdocumentsdelivered.com This transformation proceeds through a highly chemoselective aminocarbonylation in the presence of primary amines and a palladium catalyst with a specific ligand like XantPhos. nih.gov
The proposed mechanism involves an initial aza-Michael addition of the primary amine to the 3-iodochromone, followed by a ring-opening of the chromone (B188151) core. nih.gov This generates an intermediate with a phenolic hydroxyl group. A subsequent palladium-catalyzed intramolecular aryloxycarbonylation with carbon monoxide leads to the formation of the chroman-2,4-dione structure. nih.gov This method demonstrates an elegant cascade process where a late-stage carbonyl insertion is key to the formation of the final product. nih.gov
Transition-Metal-Free Decarboxylative Trifluoroalkylation in Chroman-4-one Synthesis
A novel approach for the synthesis of CMe2CF3-containing chroman-4-ones has been developed using a transition-metal-free decarboxylative trifluoroalkylation process. rsc.org This method utilizes the reaction of alkenes with 3,3,3-trifluoro-2,2-dimethylpropanoic acid, mediated by (NH4)2S2O8. rsc.org This strategy provides a direct pathway to synthesize these specific chroman-4-ones from basic chemical feedstocks. rsc.org The utility of this method has been demonstrated in the synthesis of precursors for TRPV1. rsc.org
In a related metal-free approach, the synthesis of ester-containing chroman-4-ones is achieved through a cascade radical cyclization of 2-(allyloxy)arylaldehydes and oxalates. mdpi.com This reaction is mediated by (NH4)2S2O8 and is believed to involve an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com This method is significant as it provides a direct way to introduce an ester group, a common motif in functional materials and pharmaceuticals. mdpi.com
Another metal-free synthesis of chroman-4-one derivatives involves a cascade radical cyclization triggered by carbamoyl (B1232498) radicals generated from oxamic acids. These radicals undergo a decarboxylative cascade cyclization with 2-(allyloxy)arylaldehydes to form various amide-containing chroman-4-one scaffolds. researchgate.net This method exhibits high functional group tolerance and a broad substrate scope. researchgate.net
| Reagents | Mediator/Conditions | Product | Ref |
| Alkenes, 3,3,3-trifluoro-2,2-dimethylpropanoic acid | (NH4)2S2O8 | CMe2CF3-containing chroman-4-ones | rsc.org |
| 2-(allyloxy)arylaldehydes, oxalates | (NH4)2S2O8 | Ester-containing chroman-4-ones | mdpi.com |
| 2-(allyloxy)arylaldehydes, oxamic acids | Metal-free, radical cascade | Amide-containing chroman-4-ones | researchgate.net |
Divergent Synthetic Approaches from Ortho-Alkynylarylketones
Ortho-alkynylarylketones have emerged as versatile building blocks in organic synthesis due to their unique structure containing reactive carbonyl and alkyne functional groups. researchgate.net These functionalities allow for various synthetic transformations, leading to a diverse range of molecular scaffolds. researchgate.net
One divergent approach allows for the synthesis of 3,4-dihydro-2H-benzo[h]chromen-2-one and fluorenone derivatives from a common ortho-alkynylarylketone precursor. researchgate.net The synthesis of the chromenone involves a silver-catalyzed ketonization to form polycarbonyl intermediates, which then undergo a double intramolecular cyclization and decarboxylation in a one-pot reaction to generate a lactone and a phenyl ring. researchgate.net The same precursor can be converted to fluorenone derivatives under acidic conditions. researchgate.net
Another divergent synthesis starting from ortho-alkynylarylketones yields 3-hydroxyfluorene (B47691) and 4-azafluorene derivatives. nih.gov Reaction with molecular iodine generates a common indenone intermediate. This intermediate can be converted to 3-hydroxyfluorene products under basic conditions or to 4-azafluorene products in the presence of an ammonium (B1175870) salt. nih.gov This method is applicable to a broad range of substrates, providing the corresponding products in moderate to good yields. nih.gov
Metal Catalyst-Free and One-Pot Reactions for 3,4-Dihydro-2H-1,4-benzoxazine Derivatives
A robust and environmentally friendly method has been developed for the synthesis of racemic (3,4-dihydro-2H-benzo[b] rsc.orgnih.govoxazin-2-yl)methanol derivatives. rsc.orgaurigeneservices.com This metal catalyst-free, one-pot synthesis involves the reaction of 2-aminophenols with (±)-epichlorohydrin in the presence of sodium hydroxide (B78521) in water at room temperature. rsc.orgaurigeneservices.com The reaction is characterized by its simplicity, mild conditions, high regioselectivity, and good substrate scope, allowing for the production of both N-substituted and N-unsubstituted products. rsc.orgaurigeneservices.com
Another transition-metal-free, one-pot tandem reaction has been reported for the synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls in ethanol, achieving yields of up to 83%. rsc.org This protocol demonstrates a wide substrate scope and functional group tolerance under mild and efficient conditions. rsc.org
The synthesis of 3,4-dihydro-2H-1,3-benzoxazines and their oxo-derivatives has also been achieved through one-pot Mannich reactions, which are simple and avoid the isolation of intermediates, thus maximizing yield and minimizing solvent use. researchgate.net
Microwave-Assisted Synthesis of Chroman Derivatives via Alcohol Dehydrogenation
A novel approach utilizing microwave assistance for alcohol dehydrogenative reactions has been developed for the synthesis of various heterocyclic compounds, including chromenes. benthamdirect.comeurekaselect.comresearchgate.net This process is catalyzed by manganese (II) and cobalt (II) in conjunction with chroman-4-one amino ligands. benthamdirect.comeurekaselect.comresearchgate.net The synthesis involves the in-situ formation of metal complexes with the ligands, which demonstrate remarkable catalytic activity in driving the alcohol dehydrogenation. benthamdirect.comeurekaselect.com The efficacy of this catalytic system is confirmed by the evolution of hydrogen gas. benthamdirect.comeurekaselect.com
Microwave-assisted synthesis has also been employed for the creation of novel 2H-chromene derivatives. nih.gov One-pot microwave-assisted reactions, as well as conventional synthesis methods, have been applied to produce various substituted chromenes. nih.gov For instance, the reaction of 6-hydroxy-4-methyl-2H-chromen-2-one with selenium dioxide in DMF under microwave irradiation yields a formyl derivative. nih.gov
Domino Reactions for Chroman and Related Heterocyclic Construction
Domino reactions, also known as cascade or tandem reactions, are powerful tools for the synthesis of complex molecules from simple starting materials in a single step, forming multiple bonds under the same reaction conditions. beilstein-journals.orgiupac.org
The synthesis of functionalized chroman-2-ones and chromanes has been achieved with high enantioselectivity and diastereoselectivity through an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. nih.gov This is followed by either a PCC oxidation or a dehydroxylation to yield the respective products in good to high yields. nih.gov
Domino reactions of various types of chromones with activated carbonyl compounds or 1,3-bis(silyloxy)-1,3-butadienes provide a convenient route to a wide array of products. beilstein-journals.org The regioselectivity and the course of the reaction are dependent on the substituent at the C3 position of the chromone and the nature of the nucleophile. beilstein-journals.org Furthermore, domino reactions of heterocyclic enamines with chromone derivatives offer access to a variety of annulated heterocyclic ring systems. uni-rostock.de
Asymmetric Synthesis of Chiral 3,4-Dihydro-2H-1-benzopyran-4-ylmethanol and Related Enantiomers
The development of asymmetric methods to synthesize chiral chromans is of great importance due to their prevalence in biologically active compounds.
Organocatalytic Intramolecular Oxy-Michael Addition Reactions
A significant advancement in the asymmetric synthesis of chroman derivatives is the use of bifunctional organocatalysts. rsc.orgresearcher.life Cinchona-alkaloid-urea-based organocatalysts have been shown to facilitate the catalytic asymmetric synthesis of chroman derivatives through an intramolecular oxy-Michael addition reaction. rsc.orgresearcher.life This method utilizes phenol derivatives bearing an (E)-α,β-unsaturated ketone or a thioester moiety as substrates. rsc.orgresearcher.life This approach provides a straightforward synthesis of various optically active 2-substituted chromans in high yields. rsc.orgresearcher.life
Organocatalytic domino reactions, such as the oxa-Michael/1,6-addition of ortho-hydroxyphenyl-substituted para-quinone methides and isatin-derived enoates, have also been developed. nih.gov In the presence of a bifunctional thiourea (B124793) organocatalyst, this reaction affords 4-phenyl-substituted chromans with spiro-connected oxindole (B195798) scaffolds and three adjacent stereogenic centers in excellent yields and with very high stereoselectivities. nih.gov
| Catalyst | Reaction Type | Substrates | Products | Ref |
| Cinchona-alkaloid-urea-based | Intramolecular oxy-Michael addition | Phenol derivatives with (E)-α,β-unsaturated ketone or thioester | Optically active 2-substituted chromans | rsc.org, researcher.life |
| Bifunctional thiourea | Domino oxa-Michael/1,6-addition | ortho-hydroxyphenyl-substituted para-quinone methides, isatin-derived enoates | 4-phenyl-substituted chromans with spiro-connected oxindole scaffolds | nih.gov |
Enantioselective Oxa-Michael–Michael Cascade Reactions with Bifunctional Organocatalysts
A powerful strategy for the asymmetric synthesis of chiral chroman derivatives involves an organocatalyzed oxa-Michael–Michael cascade reaction. This approach utilizes bifunctional organocatalysts, such as thiourea derivatives, to control the stereochemical outcome of the reaction.
In a representative example, the reaction between o-hydroxy-substituted α,β-unsaturated ketones and trans-nitroalkenes is catalyzed by a chiral bifunctional thiourea organocatalyst. This cascade process initiates with an oxa-Michael addition of the phenolic hydroxyl group to the nitroalkene, followed by an intramolecular Michael addition. The bifunctional catalyst activates both the nucleophile and the electrophile through hydrogen bonding, thereby facilitating the reaction and inducing high stereoselectivity. This methodology affords highly substituted chroman derivatives in good yields (up to 95%) and with excellent enantioselectivities (up to >99% ee), along with good diastereoselectivities (up to 5:1 dr). acs.orgrsc.org The reaction is scalable and provides a direct route to functionalized chromans bearing multiple stereogenic centers. nih.gov
Table 1: Enantioselective Synthesis of Chroman Derivatives via Oxa-Michael–Michael Cascade Reaction
| Entry | α,β-Unsaturated Ketone | Nitroalkene | Catalyst Loading (mol%) | Yield (%) | dr | ee (%) |
|---|---|---|---|---|---|---|
| 1 | (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | (E)-β-nitrostyrene | 10 | 92 | 4:1 | >99 |
| 2 | (E)-1-(2-hydroxyphenyl)-3-phenylprop-2-en-1-one | (E)-β-nitrostyrene | 10 | 95 | 5:1 | 98 |
| 3 | (E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | (E)-β-nitrostyrene | 10 | 88 | 3:1 | >99 |
Data compiled from representative literature findings. acs.orgrsc.org
Organocatalytic Multicomponent Cascade Reactions for Fused Chroman-Spirooxindoles
The fusion of the chroman ring with other biologically relevant scaffolds, such as the spirooxindole motif, has led to the development of novel compounds with potential therapeutic applications. Organocatalytic multicomponent cascade reactions provide an efficient means to construct these complex molecular architectures with high stereocontrol.
One such approach involves a domino oxa-Michael/1,6-addition reaction of ortho-hydroxyphenyl-substituted para-quinone methides with isatin-derived enoates. nih.gov This reaction, catalyzed by a bifunctional thiourea organocatalyst, generates chromans bearing spiro-connected oxindole scaffolds and three contiguous stereogenic centers. The reaction proceeds with good to excellent yields (up to 98%) and very high stereoselectivities (up to >20:1 dr, >99% ee). nih.gov Another elegant example is an organocatalytic cascade reaction involving an oxa-Michael–Michael–Michael–Aldol (B89426) relay. This reaction assembles a functionalized chiral chroman-fused spirooxindole scaffold from three simple starting materials: a 2-nitrovinyl phenol, a β,β-disubstituted enal, and an olefinic oxindole. nih.gov This method produces a library of bioactive products in moderate to good yields with high stereoselectivity. nih.govnih.govrsc.orgresearchgate.net
Asymmetric Intramolecular Indium-Mediated Cyclization for Diastereoselective Chroman Formation
An alternative approach to the asymmetric synthesis of chromanes involves an intramolecular indium-mediated allylation of chiral hydrazones. This method delivers chromane (B1220400) derivatives with excellent diastereoselectivity. researchgate.netresearchgate.net The reaction is effective for substrates bearing both electron-donating and electron-withdrawing groups on the aryl ring.
The process involves the preparation of a chiral hydrazone from the corresponding aldehyde. Treatment of this intermediate with indium metal facilitates an intramolecular cyclization, forming the chroman ring. The presence of a carboxylic acid additive is often necessary for optimal reaction efficiency. This methodology has been successfully applied to the synthesis of the core structure of chromane antibiotics, yielding the desired products in good yields (68–91%) and with exceptional diastereomeric ratios (>99:1 dr). researchgate.netresearchgate.net The stereochemistry of the product is directed by the chiral auxiliary on the hydrazone.
Chemoenzymatic Asymmetric Synthesis of Chromanemethanols
Chemoenzymatic strategies combine the high selectivity of enzymatic transformations with the versatility of chemical synthesis to afford enantiomerically pure compounds. While direct enzymatic synthesis of this compound is not extensively documented, a plausible and effective chemoenzymatic approach involves the kinetic resolution of a racemic precursor.
Lipases are particularly useful enzymes in this context due to their broad substrate tolerance and high stereoselectivity. For instance, a racemic mixture of a chroman-4-ol derivative can be subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomerically enriched alcohol. Subsequent chemical steps, such as hydrolysis of the ester or reduction of a ketone precursor that has undergone enantioselective enzymatic reduction, can then yield the desired enantiopure chromanemethanol. Lipases, such as Porcine Pancreas Lipase (PPL) and Candida antarctica Lipase B (CAL-B), have been shown to be effective in catalyzing reactions on the chroman scaffold, such as the synthesis of 2H-chromenes or the regioselective acylation of related polyol structures. nih.govnih.gov
Stereoselective Approaches Utilizing o-Hydroxycinnamaldehydes and o-Quinone Methides
ortho-Quinone methides (o-QMs) are highly reactive intermediates that have been widely employed in the synthesis of chromenes and chromanes. gu.serjpbr.com These species can be generated in situ from various precursors, including o-hydroxybenzyl alcohols.
A common strategy involves the [4+2] cycloaddition (hetero-Diels-Alder reaction) of o-QMs with suitable dienophiles. For example, the reaction of in situ generated o-QMs with enol ethers leads to the diastereoselective formation of chroman derivatives. nih.govnih.gov The stereochemical outcome of the cycloaddition can be controlled by the reaction conditions and the nature of the substituents on both the o-QM and the dienophile. Organocatalytic methods have also been developed to achieve enantioselective transformations involving o-QMs. Chiral phosphoric acids, for instance, can catalyze the asymmetric [4+2]-cycloaddition of ortho-alkenyl phenols with o-QMs to produce chiral 2,3,4-trisubstituted chromans with high stereoselectivity.
Application of Chiral Sulfoxides in Enantiospecific Chroman Ring Synthesis
Chiral sulfoxides serve as powerful chiral auxiliaries in asymmetric synthesis, enabling the transfer of chirality to the target molecule. nih.govrsc.org An enantiospecific synthesis of the chroman ring, as exemplified in the synthesis of the core of α-tocopherol (Vitamin E), highlights the utility of this approach. nih.govnih.gov
The strategy involves the stereospecific addition of an optically pure vinylic sulfoxide-derived lithio reagent to a suitable electrophile. The resulting adduct, containing the chiral sulfoxide (B87167) group, can then undergo a stereospecific cyclization to form the chroman ring. The sulfoxide group directs the formation of the new stereocenter. The final step involves the reductive removal of the sulfoxide auxiliary group under mild conditions, typically with Raney Nickel, to afford the enantiomerically pure chroman product. This method has been successfully used to prepare (S)-chroman-2-carboxaldehyde, a key intermediate in the total synthesis of naturally occurring α-tocopherol. nih.gov
Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse range of analogues. Key reaction sites include the hydroxyl group, the aromatic ring, and the heterocyclic ring.
The primary hydroxyl group of the methanol (B129727) substituent at the C4 position is a versatile handle for derivatization. It can undergo standard transformations such as esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid.
The chroman-4-ol moiety, a direct precursor, can also be modified. For example, the hydroxyl group at C4 can be removed through dehydroxylation using reagents like triethylsilane in the presence of a Lewis acid, or via dehydration using an acid catalyst to form the corresponding 2H-chromene. acs.orgnih.gov
The aromatic ring is amenable to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, with the position of substitution being directed by the existing oxygen atom and any other substituents. Furthermore, positions C2 and C3 of the heterocyclic ring can be functionalized, particularly if starting from a chroman-4-one precursor. For instance, bromination at the C3 position of a chroman-4-one allows for the subsequent introduction of various nucleophiles. gu.se
Table 2: Representative Functionalization Reactions of the Chroman Scaffold
| Starting Material | Reagents and Conditions | Product | Transformation | Reference |
|---|---|---|---|---|
| 8-bromo-6-chloro-2-pentylchroman-4-one | NaBH4, MeOH | 8-bromo-6-chloro-2-pentylchroman-4-ol | Reduction of ketone | acs.orgnih.gov |
| 8-bromo-6-chloro-2-pentylchroman-4-ol | Et3SiH, BF3·Et2O | 8-bromo-6-chloro-2-pentylchroman | Dehydroxylation | acs.orgnih.gov |
| 8-bromo-6-chloro-2-pentylchroman-4-ol | p-TsOH, MgSO4 | 8-bromo-6-chloro-2-pentyl-2H-chromene | Dehydration | acs.orgnih.gov |
Chemical Transformations of the Hydroxymethyl Group
The hydroxymethyl group at the C-4 position of the 3,4-dihydro-2H-1-benzopyran scaffold serves as a versatile handle for a variety of chemical transformations. Activation of this primary alcohol is a common strategy to introduce a range of functionalities. For instance, the hydroxyl group can be converted into a better leaving group, such as a mesylate, by reacting with methanesulfonyl chloride, or transformed into a halide. This activation facilitates nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties.
In related heterocyclic systems, similar hydroxymethyl groups are known to undergo a range of transformations. These include oxidation to the corresponding aldehyde or carboxylic acid, esterification with various carboxylic acids or acyl chlorides, and etherification under Williamson ether synthesis conditions. While direct examples on this compound are not extensively detailed in the provided literature, the fundamental reactivity of the primary alcohol group suggests its capability to undergo these standard organic transformations. For example, the dehydroxylation of a related chroman-4-ol to a chroman has been achieved using triethylsilane in the presence of BF₃·Et₂O. acs.org
Introduction of Substituents on the Aromatic and Heterocyclic Rings
Functionalization of the chroman skeleton can be achieved by introducing substituents on both the aromatic (benzene) and the heterocyclic (dihydropyran) rings, leading to a diverse library of analogues.
Aromatic Ring Substitution: The aromatic ring of the chroman-4-one scaffold is amenable to electrophilic aromatic substitution, allowing for the introduction of various groups at the 6- and 8-positions. gu.senih.gov For instance, bromination can be readily achieved to install bromo groups at these positions. These halogenated derivatives can then serve as handles for further modifications through cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon bonds. Studies on the synthesis of sirtuin 2 (SIRT2) inhibitors have shown that larger, electron-withdrawing substituents in the 6- and 8-positions are favorable for inhibitory activity. acs.orgnih.govnih.gov
Heterocyclic Ring Substitution: Modifications on the heterocyclic ring have also been explored. Alkyl substituents can be introduced at the 2-position of chroman-4-ones through a one-step procedure involving a base-mediated aldol condensation of 2'-hydroxyacetophenones with corresponding aldehydes, followed by an intramolecular oxa-Michael addition. nih.gov This method has been used to synthesize a series of 2-alkyl-chroman-4-ones with varying chain lengths. acs.orgnih.gov
Furthermore, the 3-position of the chroman-4-one ring can be functionalized. Bromination at the 3-position provides a key intermediate for introducing a variety of substituents such as amino, cyano, and acetate (B1210297) groups through substitution reactions. gu.segu.se
A series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives have been prepared via palladium-mediated cross-coupling reactions, demonstrating another avenue for functionalizing the aromatic ring. researchgate.net
Synthesis of C-4 Modified Chroman-4-ones
The C-4 carbonyl group of chroman-4-one is a key site for modifications leading to a wide array of derivatives. The structural diversity in this class of compounds includes flavanones (2-phenyl-4-chromanones) and isoflavanones (3-phenyl-4-chromanones). researchgate.net
Recent synthetic advancements have focused on radical-mediated reactions to modify the chroman-4-one core. Cascade radical annulation of 2-(allyloxy)arylaldehydes has emerged as an efficient strategy. mdpi.comresearchgate.net For example, a metal-free method involving the reaction of 2-(allyloxy)arylaldehydes with oxalates, using (NH₄)₂S₂O₈ as an oxidant, yields ester-containing chroman-4-ones. mdpi.com This process is believed to involve an alkoxycarbonyl radical that triggers the cascade cyclization.
Similarly, photoredox catalysis has been employed for the doubly decarboxylative synthesis of 2-substituted-chroman-4-ones. nih.gov This method involves the reaction of chromone-3-carboxylic acids with N-(acyloxy)phthalimides under visible light, providing access to biologically relevant chroman-4-one structures under mild conditions. nih.gov
The following table summarizes some of the synthetic methods for C-4 modified chroman-4-ones:
| Methodology | Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Cascade Radical Annulation | 2-(Allyloxy)arylaldehydes, Oxalates | (NH₄)₂S₂O₈, DMSO, 80 °C | Ester-containing chroman-4-ones | mdpi.com |
| Doubly Decarboxylative Photoredox Synthesis | Chromone-3-carboxylic acids, N-(Acyloxy)phthalimides | Visible light, photoredox catalyst, base | 2-Substituted-chroman-4-ones | nih.gov |
| Base-mediated Aldol Condensation/Oxa-Michael Addition | 2'-Hydroxyacetophenones, Aldehydes | DIPA, EtOH, Microwave irradiation (160–170 °C) | 2-Alkyl-chroman-4-ones | acs.orgnih.gov |
Rational Design and Synthesis of Functionalized Chroman-4-one and Chromone Derivatives
The rational design of chroman-4-one and chromone derivatives has been driven by their potential as bioactive molecules, particularly as enzyme inhibitors. gu.segu.se A significant area of research has been the development of selective inhibitors for sirtuins, a class of histone deacetylases involved in cellular processes like aging. nih.gov
A series of substituted chroman-4-one and chromone derivatives have been synthesized and evaluated as novel inhibitors of SIRT2. nih.govnih.gov The synthesis was efficiently carried out in a one-step procedure using a base-mediated aldol condensation under microwave irradiation. acs.orgnih.gov Structure-activity relationship (SAR) studies revealed that substitutions at the 2-, 6-, and 8-positions were crucial for potency. acs.orgnih.gov Specifically, an alkyl chain of three to five carbons at the 2-position and large, electron-withdrawing groups at the 6- and 8-positions resulted in potent inhibitors with IC₅₀ values in the low micromolar range. nih.gov The most potent compound identified was 6,8-dibromo-2-pentylchroman-4-one, with an IC₅₀ of 1.5 μM for SIRT2. nih.govnih.gov These compounds demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.gov
The chroman-4-one and chromone scaffolds have also been utilized as frameworks for developing peptidomimetics. gu.segu.se By attaching amino acid side chains as substituents, researchers have aimed to mimic the structure and function of peptides, such as the β-turns of the hormone somatostatin (B550006). gu.segu.se This approach has led to the discovery of compounds with agonistic properties for somatostatin receptors. gu.segu.se
The following table highlights key findings in the rational design of chroman-4-one derivatives:
| Target | Scaffold | Key Structural Features for Activity | Example of Potent Compound | Reference |
|---|---|---|---|---|
| SIRT2 Inhibition | Chroman-4-one | Alkyl chain (3-5 carbons) at C-2; Large, electron-withdrawing groups at C-6 and C-8 | 6,8-dibromo-2-pentylchroman-4-one (IC₅₀ = 1.5 μM) | nih.govnih.gov |
| Somatostatin Receptor Agonism | Chroman-4-one / Chromone | Incorporation of appropriate amino acid side chain mimetics | Specific structures with agonistic properties identified | gu.segu.se |
Mechanistic Studies of Chemical Transformations Involving 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol Precursors and Analogues
Elucidation of Reaction Pathways and Catalytic Cycles (e.g., Radical Annulation, C-H Activation, Intramolecular Cyclization)
The construction of the chroman ring system can be achieved through several mechanistic pathways, with radical annulation and intramolecular cyclization being particularly prominent.
Radical Annulation:
Radical cascade reactions have become a powerful tool for synthesizing functionalized chroman derivatives. mdpi.comnih.gov A novel (4+2) radical annulation approach utilizes organo-photoredox catalysis to construct the chroman framework from readily available N-hydroxyphthalimide (NHPI) esters and olefins under mild conditions. nih.govrsc.org This method is complementary to traditional Diels-Alder reactions, as it allows for the use of electron-deficient olefins. nih.govrsc.org
The proposed catalytic cycle for the photoredox-mediated (4+2) radical annulation is initiated by the excitation of a photosensitizer, such as Eosin Y, by visible light. The excited photosensitizer then engages in a single-electron transfer (SET) with the NHPI ester, leading to a carbon-centered radical after decarboxylation. This radical adds to the electron-deficient olefin to form a radical intermediate, which then undergoes an intramolecular homolytic aromatic substitution (HAS) to form the chroman ring and regenerate the catalyst.
Another example involves the cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, mediated by (NH₄)₂S₂O₈, to form ester-containing chroman-4-ones. mdpi.comnih.gov The mechanism is believed to involve an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com This radical adds to the C=C double bond of the allyloxy group, followed by an intramolecular cyclization onto the aldehyde group, a 1,2-hydrogen atom transfer (HAT), and subsequent oxidation to yield the final product. nih.gov
Intramolecular Cyclization:
Intramolecular cyclization is a common strategy for chroman synthesis. Asymmetric synthesis of chromans can be achieved via an intramolecular oxy-Michael addition catalyzed by bifunctional organocatalysts, such as those based on Cinchona alkaloids. rsc.org These catalysts activate both the nucleophilic phenol (B47542) and the electrophilic α,β-unsaturated ketone or thioester moiety, facilitating a highly enantioselective ring closure. rsc.org
Electrophilic cyclization of propargylic aryl ethers using reagents like I₂, ICl, or PhSeBr provides an efficient route to 3,4-disubstituted 2H-benzopyrans under mild conditions. nih.gov The reaction proceeds through the formation of a vinyl cation or a bridged intermediate, which is then attacked by the phenolic oxygen to close the ring.
The table below summarizes various catalytic systems employed in the synthesis of chroman and its analogues, highlighting the diversity of reaction pathways.
| Reaction Type | Catalyst/Mediator | Starting Materials | Product Type | Key Mechanistic Feature |
|---|---|---|---|---|
| (4+2) Radical Annulation | Eosin Y (Photocatalyst) | N-hydroxyphthalimide esters, Olefins | Chroman derivatives | Organo-photoredox catalytic cycle nih.govrsc.org |
| Cascade Radical Cyclization | (NH₄)₂S₂O₈ | 2-(allyloxy)arylaldehydes, Oxalates | Ester-containing chroman-4-ones | Alkoxycarbonyl radical-triggered cascade mdpi.comnih.gov |
| Asymmetric Intramolecular Oxy-Michael Addition | Cinchona-alkaloid-urea | Phenol derivatives with α,β-unsaturated ketone/thioester | Chiral 2-substituted chromans | Bifunctional organocatalysis rsc.org |
| Electrophilic Cyclization | I₂, ICl, PhSeBr | Propargylic aryl ethers | 3,4-disubstituted 2H-benzopyrans | Electrophile-mediated ring closure nih.gov |
Identification and Characterization of Key Intermediates in Multi-step Syntheses
The synthesis of chroman-based structures often proceeds through highly reactive, transient intermediates that dictate the course of the reaction. Identifying and characterizing these intermediates is fundamental to understanding and optimizing the synthetic pathway.
Ortho-Quinone Methides (o-QMs):
Ortho-quinone methides are versatile and highly reactive intermediates frequently harnessed in the synthesis of chromans. researchgate.net They can be generated in situ from stable aromatic precursors and typically undergo three main reaction types: nucleophilic additions, [4+2] inverse-electron-demand cycloadditions, and oxa-6π-electrocyclization to give benzopyrans. researchgate.net The transient nature of o-QMs often requires indirect methods for their characterization, such as trapping experiments or spectroscopic observation under specific conditions.
Chalcones and Diketones:
In classical synthetic routes to chroman-4-ones and flavanones, chalcone (B49325) intermediates are pivotal. gu.se These are typically formed through a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aldehyde. Subsequent intramolecular cyclization of the chalcone yields the chroman-4-one ring. gu.se Similarly, the Baker-Venkataraman rearrangement of o-acyloxyketones proceeds through a β-diketone intermediate, which then undergoes an acid-catalyzed cyclization to form the chromone (B188151) scaffold. gu.seacs.org These intermediates are generally more stable than o-QMs and can often be isolated and characterized using standard spectroscopic techniques like NMR and mass spectrometry.
Radical Intermediates:
In radical-mediated syntheses, the identification of specific radical intermediates is key to confirming the proposed mechanism. For instance, in the synthesis of ester-containing chroman-4-ones, the involvement of a free-radical pathway was confirmed by performing the reaction in the presence of radical inhibitors like BHT or TEMPO, which quenched the reaction. mdpi.com Further evidence was obtained by trapping the initial alkoxycarbonyl radical with 1,1-diphenylethene, leading to a detectable radical adduct. mdpi.com
The following table lists key intermediates in chroman synthesis and the methods used for their characterization.
| Intermediate | Synthetic Route | Characterization Method(s) |
|---|---|---|
| ortho-Quinone Methide (o-QM) | Hetero-Diels-Alder, Electrocyclization | In situ trapping experiments, Spectroscopic analysis researchgate.net |
| Chalcone | Claisen-Schmidt Condensation | Isolation, NMR, Mass Spectrometry gu.se |
| β-Diketone | Baker-Venkataraman Rearrangement | Isolation, NMR, Mass Spectrometry gu.seacs.org |
| Alkoxycarbonyl Radical | Cascade Radical Cyclization | Radical inhibitor studies (BHT, TEMPO), Radical trapping (1,1-diphenylethene) mdpi.com |
| Oxygen Radical B / Carbon Radical C | Cascade Radical Cyclization | Density Functional Theory (DFT) calculations nih.gov |
Stereochemical Control Mechanisms in Asymmetric Syntheses
Achieving stereochemical control is a significant challenge in the synthesis of substituted chromans, as many biologically active derivatives are chiral. Asymmetric catalysis has emerged as the most powerful approach to address this challenge.
The asymmetric synthesis of chromans via an intramolecular oxy-Michael addition can be effectively catalyzed by bifunctional organocatalysts. rsc.org For example, a Cinchona-alkaloid-urea catalyst can simultaneously activate the phenolic nucleophile through its basic quinuclidine (B89598) nitrogen and the α,β-unsaturated system of the Michael acceptor through hydrogen bonding with the urea (B33335) moiety. This dual activation within a chiral scaffold creates a highly organized transition state, leading to excellent enantioselectivity in the cyclization process. rsc.org
In the diastereoselective synthesis of related 3,4-dihydro-2H-pyran-4-carboxamides, the reaction of 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes proceeds through a key bicyclic intermediate, a 2,7-dioxabicyclo[3.2.1]octane derivative. beilstein-journals.orgnih.gov The formation of this intermediate is highly diastereoselective and dictates the stereochemistry of the final product after subsequent acid-catalyzed rearrangement. beilstein-journals.orgnih.gov The trans configuration of substituents at the C2 and C4 positions of the resulting pyran ring has been confirmed by X-ray diffraction analysis. semanticscholar.org
The formation of configurationally stable atropisomers has also been observed in the synthesis of trans,trans-2,3,4-trisubstituted chromans. researchgate.net This phenomenon arises from hindered rotation around a C(sp³)–C(sp²) bond connecting the chroman system to a bulky substituent at the 4-position, leading to separable, non-interconverting rotational isomers. researchgate.net
The table below provides examples of stereoselective syntheses and the mechanisms that control the stereochemical outcome.
| Reaction Type | Catalyst/Method | Stereochemical Outcome | Control Mechanism |
|---|---|---|---|
| Asymmetric Intramolecular Oxy-Michael Addition | Cinchona-alkaloid-urea organocatalyst | High enantioselectivity (up to 99% ee) | Dual activation by bifunctional catalyst in a chiral environment rsc.org |
| Diastereoselective Pyran Synthesis | Acid-catalyzed cascade reaction | High diastereoselectivity (single diastereomer) | Formation of a rigid bicyclic intermediate dictates stereochemistry beilstein-journals.orgnih.gov |
| Asymmetric [4+2] Cyclization | Chiral bifunctional thiourea-tertiary amine | Excellent enantioselectivities (98 to >99% ee) | Ordered transition state via hydrogen bonding interactions researchgate.net |
| Michael Addition to 3-Nitro-2H-chromenes | Addition of enamines | Formation of stable atropisomers | Hindered rotation around a C-C single bond researchgate.net |
Investigation of Regioselectivity in Chroman Ring Formation
Regioselectivity, the preference for bond formation at one position over another, is a critical aspect of chroman ring synthesis, particularly when using unsymmetrically substituted aromatic precursors. wikipedia.org The choice of catalyst and reaction conditions can profoundly influence the outcome of the cyclization.
A clear example of regiochemical control is seen in the intramolecular cyclization of tethered phenolic lactaldehydes. researchgate.net When the cyclization is mediated by a Lewis acid like titanium tetraisopropoxide, the reaction proceeds with complete regioselectivity, with the ring closing ortho to the phenolic hydroxyl group. This is attributed to the coordination of the titanium to both the phenolic oxygen and the aldehyde oxygen, directing the intramolecular aldol-type reaction to the proximate ortho position. researchgate.net
In stark contrast, when the same precursors are cyclized under basic conditions, by generating the phenoxide ion with a fluoride (B91410) source, the regioselectivity is completely reversed. The cyclization occurs preferentially at the para position relative to the oxygen atom. researchgate.net This outcome is governed by the electronic properties of the phenoxide, where the para position is highly activated towards nucleophilic attack by the enolate formed from the aldehyde.
The electrophilic cyclization of substituted propargylic aryl ethers to form 2H-benzopyrans also demonstrates regioselectivity. The electrophile (e.g., I⁺) initially adds to the alkyne, and the subsequent intramolecular attack by the phenolic oxygen dictates the final structure. The regioselectivity of this ring closure is influenced by both steric and electronic factors of the substituents on the aromatic ring and the alkyne. nih.gov
The following table illustrates how reaction conditions can dictate the regioselectivity of chroman ring formation.
| Precursor Type | Conditions/Catalyst | Site of Cyclization | Governing Factor |
|---|---|---|---|
| Phenolic lactaldehyde | Titanium tetraisopropoxide (Lewis Acid) | ortho to -OH | Chelation control directing intramolecular reaction researchgate.net |
| Phenolic lactaldehyde | Fluoride-induced phenoxide formation (Basic) | para to -O⁻ | Electronic activation of the aromatic ring researchgate.net |
| Propargylic aryl ether | I₂, ICl (Electrophilic) | Depends on substitution | Electronic and steric effects on intramolecular attack nih.gov |
Advanced Spectroscopic Characterization Methodologies in 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol Research
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁵N NMR, 2D NMR Experiments)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For 3,4-dihydro-2H-1-benzopyran-4-ylmethanol, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the atomic framework.
¹H NMR Spectroscopy is used to identify the number and environment of unique protons in the molecule. The expected spectrum of this compound would feature distinct signals for the aromatic protons, the aliphatic protons on the dihydropyran ring, the methanolic proton, and the hydroxyl proton. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are critical for assignment. For instance, the protons on the benzene (B151609) ring are expected to appear in the downfield region (typically δ 6.8–7.2 ppm), while the aliphatic protons of the pyran ring would be found further upfield. mdpi.comnih.gov
¹³C NMR Spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. A proton-decoupled ¹³C NMR spectrum for this compound would show ten distinct signals, corresponding to each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between 115 and 160 ppm, while the aliphatic carbons (C2, C3, C4) and the methanol (B129727) carbon would appear in the upfield region. mdpi.comnih.gov
2D NMR Experiments are essential for assembling the molecular puzzle.
COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons, such as those on the C2, C3, and C4 positions of the dihydropyran ring. harvard.edunih.gov
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) experiments correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of each proton signal to its corresponding carbon atom. harvard.edu
HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting different fragments of the molecule, such as linking the protons on the pyran ring to the carbons of the fused benzene ring. harvard.edu
NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is valuable for conformational analysis of the dihydropyran ring. harvard.edu
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic (4H) | 6.8 – 7.2 | Multiplet (m) | 4H |
| H-2 (2H) | 4.2 – 4.4 | Multiplet (m) | 2H |
| H-4 (1H) | 3.8 – 4.0 | Multiplet (m) | 1H |
| CH₂OH (2H) | 3.6 – 3.8 | Doublet (d) | 2H |
| H-3 (2H) | 1.9 – 2.2 | Multiplet (m) | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aromatic C-O (C8a) | 154 – 156 |
| Aromatic C (C4a) | 120 – 122 |
| Aromatic CH (4C) | 116 – 130 |
| C-4 | 70 – 75 |
| CH₂OH | 65 – 70 |
| C-2 | 63 – 67 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, GC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
The molecular formula of this compound is C₁₀H₁₂O₂. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to determine the precise mass of the molecular ion, allowing for the confirmation of this elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique for the analysis of volatile and thermally stable compounds. shimadzu.com In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and extensive fragmentation. The resulting mass spectrum serves as a molecular "fingerprint." nih.gov
The fragmentation of this compound would be expected to follow predictable pathways based on its functional groups:
Alpha-cleavage: The bond between C4 and the hydroxymethyl group (-CH₂OH) is susceptible to cleavage.
Loss of Water: Dehydration involving the hydroxyl group is a common fragmentation pathway for alcohols, leading to a fragment ion with a mass of [M-18]⁺.
Benzylic/Ether Cleavage: The bonds within the dihydropyran ring, particularly those adjacent to the oxygen atom and the benzene ring, can cleave. A retro-Diels-Alder (RDA) type fragmentation, common in unsaturated rings, may also occur to some extent, though it is less characteristic for saturated heterocyclic rings.
Aromatic Fragments: Cleavage can result in stable aromatic ions.
Table 3: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z Value | Proposed Identity | Fragmentation Pathway |
|---|---|---|
| 164 | [M]⁺ | Molecular Ion |
| 146 | [M - H₂O]⁺ | Loss of water |
| 133 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl group |
| 121 | [C₈H₉O]⁺ | Cleavage of the pyran ring |
X-ray Crystallography for Precise Structural Elucidation and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a single crystal of sufficient quality can be grown, this technique provides precise data on bond lengths, bond angles, and torsional angles, offering an unparalleled view of the molecule's conformation. researchgate.net
A crucial feature of this compound is the presence of a stereocenter at the C4 position. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-3,4-dihydro-2H-1-benzopyran-4-ylmethanol and (S)-3,4-dihydro-2H-1-benzopyran-4-ylmethanol. While NMR and MS can define the connectivity, they cannot typically distinguish between enantiomers.
X-ray crystallography stands as the gold standard for the determination of absolute configuration. nih.gov By using anomalous dispersion effects, the technique can unambiguously assign the R or S configuration to the chiral center, provided the compound crystallizes in a chiral space group. researchgate.net This information is vital in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ dramatically.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. caltech.edu When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The absorption of radiation at these characteristic frequencies gives rise to an IR spectrum. tu.edu.iqrsc.org
The IR spectrum of this compound is expected to show several key absorption bands that confirm its structure. The most prominent peaks would correspond to the hydroxyl group, the aromatic ring, the aliphatic C-H bonds, and the C-O bonds of the ether and alcohol. tu.edu.iq
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200–3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3000–3100 | Medium |
| Aliphatic C-H | C-H Stretch | 2850–2960 | Medium |
| Aromatic C=C | C=C Stretch | 1450–1600 | Medium to Weak |
| Alcohol C-O | C-O Stretch | 1000–1260 | Strong |
The broadness of the O-H stretching band is a hallmark feature, resulting from intermolecular hydrogen bonding. The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of peaks unique to the molecule, which can be used for definitive identification by comparison with a reference spectrum. tu.edu.iq
Solid-State NMR and Complementary Spectroscopic Techniques for Structural Verification in Diverse States
While solution-state NMR provides information on the average structure of a molecule, its conformation and packing in the solid state can be different. Solid-state NMR (ssNMR) is a powerful technique for characterizing molecules in their solid forms, whether crystalline, semi-crystalline, or amorphous. ox.ac.uk
For this compound, ssNMR could be employed to:
Identify Polymorphism: The compound may crystallize in different forms (polymorphs), which can have distinct physical properties. ssNMR is highly sensitive to the local environment of nuclei and can readily distinguish between different polymorphs. ox.ac.uk
Confirm Structure in the Solid State: ssNMR can provide structural information that is complementary to X-ray diffraction data. In cases where suitable single crystals cannot be obtained, ssNMR may be one of the few methods available for detailed structural analysis.
Study Dynamics: The technique can also probe molecular motions in the solid state, providing insights into the dynamic behavior of the molecule within the crystal lattice.
Complementary techniques such as Circular Dichroism (CD) spectroscopy would be invaluable for studying the chiral nature of the molecule. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and can be used to probe the absolute configuration of enantiomers in solution, often by comparing experimental spectra with theoretical calculations or empirical rules. researchgate.net
Computational Chemistry and Theoretical Investigations of 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol and Its Analogues
Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Stability Descriptors
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. chemrj.org By calculating the electron density, DFT can accurately predict molecular geometries, energies, and a variety of chemical properties. For benzopyran derivatives and related heterocyclic systems, DFT studies are instrumental in elucidating their intrinsic stability, reactivity, and electronic nature. nih.gov
Key parameters derived from DFT calculations serve as descriptors of molecular behavior. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net These frontier molecular orbitals (FMOs) also map the regions most likely to be involved in chemical reactions, with HOMO indicating sites for electrophilic attack and LUMO for nucleophilic attack.
Global reactivity descriptors, such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω), are calculated from HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of a molecule's resistance to change in its electron distribution and its propensity to accept electrons. For instance, a lower chemical hardness value for a complex compared to its parent ligand suggests that the complex is more chemically reactive. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution across a molecule. These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for understanding intermolecular interactions, including hydrogen bonding and receptor binding. researchgate.netnih.gov
Table 1: Representative Global Reactivity Descriptors Calculated via DFT for Analogous Heterocyclic Compounds Data is illustrative of typical values obtained for related molecular systems.
| Descriptor | Symbol | Formula | Typical Value Range (eV) |
|---|---|---|---|
| HOMO Energy | EHOMO | - | -5.0 to -7.0 |
| LUMO Energy | ELUMO | - | -1.0 to -2.5 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.0 to 5.5 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.0 to 2.75 |
| Electronegativity | χ | -(ELUMO + EHOMO) / 2 | 3.5 to 4.5 |
Molecular Docking Simulations for Predicting Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). ekb.eg This method is pivotal in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor recognition. unar.ac.id For analogues of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol, docking simulations can identify potential protein targets and predict their binding affinity.
The process involves placing the ligand in the binding site of the protein and evaluating its conformation and orientation using a scoring function. This function estimates the binding free energy, with more negative scores indicating a stronger, more favorable interaction. nih.gov For example, docking studies on heterocyclic compounds have identified potential inhibitors for targets in Alzheimer's disease and Parkinson's disease, with reported binding scores ranging from -7.0 to -12.3 kcal/mol. nih.govxjtu.edu.cn
Docking results also provide a detailed 3D view of the ligand-protein complex, revealing specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, a study on potential inhibitors for the fall armyworm arylalkylamine N-acyltransferase (aaNAT) identified key hydrophobic residues, Ile108 and Leu112, as being significant for binding. issaasphil.org This level of detail is invaluable for optimizing lead compounds to enhance their binding affinity and selectivity.
Table 2: Example Molecular Docking Results for Analogous Compounds Against Various Protein Targets This table presents illustrative data from studies on structurally related molecules to demonstrate typical outputs of docking simulations.
| Ligand Type | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| Diastereomeric Ligands | Fall Armyworm aaNAT | -7.16 | Ile108, Leu112 |
| Phenylxanthine Derivative | hMAO-B | -10.16 | Not Specified |
| Phenylxanthine Derivative | hA2AR | -7.34 | Not Specified |
| Rutin (Flavonoid) | Acetylcholinesterase | -12.335 | Not Specified |
Homology Modeling and Molecular Dynamics Simulations for Conformational Analysis and Mechanistic Insights into Biological Binding
When the experimental 3D structure of a target protein is unavailable, homology modeling can be employed to construct a reliable model. This technique builds a protein's atomic-resolution model based on its amino acid sequence and an experimentally determined structure of a homologous protein (the "template"). nih.gov This approach is widely accepted and has been successfully used to generate models for docking analysis and further computational studies. issaasphil.orgmdpi.com
Following molecular docking, Molecular Dynamics (MD) simulations are often performed to investigate the dynamic behavior and stability of the ligand-receptor complex over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals conformational changes, the flexibility of the protein and ligand, and the stability of key intermolecular interactions. nih.gov The stability of the complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and ligand atoms over the simulation period, which can range from nanoseconds to microseconds. mdpi.com A stable RMSD plot indicates that the system has reached equilibrium. mdpi.com
MD simulations can also be used to calculate binding free energies using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) analysis. issaasphil.org These calculations provide a more accurate estimation of binding affinity than docking scores alone by accounting for solvent effects and entropic contributions. Such studies offer deep mechanistic insights into the molecular recognition process, confirming the stability of binding modes predicted by docking. issaasphil.org
Prediction of Spectroscopic Parameters via Quantum Chemical Models
Quantum chemical methods, particularly DFT, are highly effective for predicting various spectroscopic parameters. These theoretical calculations can provide valuable information for structural elucidation and can aid in the interpretation of experimental spectra. nih.gov For molecules like this compound, computational models can predict nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and UV-Visible absorption spectra.
The prediction of NMR spectra involves calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. The computed values are then compared with experimental data to confirm the proposed structure. nih.gov Similarly, IR spectra can be simulated by calculating the vibrational frequencies corresponding to the normal modes of the molecule. These predicted frequencies often correlate well with experimental IR spectra, helping to assign specific absorption bands to particular functional groups.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra by calculating the energies of electronic excited states. mpg.de This allows for the prediction of absorption maxima (λmax) and can help understand the nature of electronic transitions within the molecule. nih.gov In some cases, machine learning models trained on DFT-derived electronic descriptors can be used for high-throughput prediction of spectroscopic properties. mpg.de The accuracy of these predictions can be high, though it may be influenced by factors like molecular flexibility and the presence of certain heteroatoms. nih.gov
In Silico Examination of Reactive Intermediates and Reaction Pathways
Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions, including the identification of transient intermediates and transition states. beilstein-journals.org For the synthesis and transformation of this compound and its analogues, in silico studies can map out plausible reaction pathways and calculate the associated energy barriers (activation energies).
By modeling the potential energy surface of a reaction, researchers can locate the structures of reactants, products, intermediates, and the transition states that connect them. For example, DFT calculations have been used to investigate the thermal decomposition of dihydropyran compounds, revealing that the reactions proceed through a concerted mechanism involving a six-membered cyclic transition state. mdpi.com
In synthetic chemistry, computational studies can help elucidate complex reaction mechanisms. For instance, in the formation of functionalized 3,4-dihydro-2H-pyran-4-carboxamides, plausible cascade mechanisms involving intermediate bicyclic structures have been proposed. beilstein-journals.orgnih.gov Computational analysis of such pathways can determine the most energetically favorable route, explaining observed regio- and diastereoselectivity. researchgate.net These theoretical investigations provide a molecular-level understanding of reaction mechanisms that can be difficult to obtain through experimental means alone, guiding the development of new and efficient synthetic methods. organic-chemistry.org
Mechanistic Investigations of Biological Interactions and Structure Activity Relationships for 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol Derivatives in in Vitro Systems
Exploration of Molecular Targets and Biochemical Pathways
Enzyme Inhibition Kinetics and Mechanism (e.g., Sirt2, HCV NS5B RNA Dependent RNA Polymerase, DNA Gyrase, PKS13, Tyrosinase)
Derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold have been investigated for their inhibitory activity against a range of enzymes implicated in various disease pathologies. The structural versatility of this chemical class allows for modifications that can confer potency and selectivity for specific enzymatic targets.
DNA Gyrase: Certain benzopyran-based compounds have demonstrated inhibitory effects on DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. For instance, novel bacterial topoisomerase inhibitors (NBTIs) that incorporate a benzopyran moiety have been shown to be potent inhibitors of Staphylococcus aureus DNA gyrase. The mechanism of these inhibitors involves the formation of a stable ternary complex with DNA gyrase and DNA, thereby trapping the enzyme in a state that prevents DNA re-ligation and leads to double-strand breaks. Structure-activity relationship (SAR) studies have revealed that substitutions on the benzopyran ring can significantly influence inhibitory potency. For example, benzopyran-2-one derivatives have been synthesized and evaluated as DNA gyrase-B inhibitors through molecular modeling and in vitro assays.
HCV NS5B RNA Dependent RNA Polymerase: The hepatitis C virus (HCV) NS5B protein is an RNA-dependent RNA polymerase that is crucial for the replication of the viral genome. nih.gov Non-nucleoside inhibitors (NNIs) that target allosteric sites on the NS5B polymerase have been a focus of drug discovery efforts. While specific studies on 3,4-dihydro-2H-1-benzopyran-4-ylmethanol derivatives are limited, related benzopyran structures have been explored. The mechanism of these allosteric inhibitors often involves binding to one of at least four distinct allosteric sites on the enzyme, inducing a conformational change that ultimately hinders its catalytic activity. For example, derivatives of 4,5-dihydroxypyrimidine carboxylic acid, which can be conceptually linked to the benzopyran scaffold, have been developed to target the active site of NS5B by mimicking the binding of pyrophosphate. nih.gov
Sirt2: Sirtuin 2 (SIRT2) is a NAD+-dependent deacetylase that has emerged as a therapeutic target in neurodegenerative diseases and cancer. nih.gov Several classes of SIRT2 inhibitors have been identified, and while direct studies on this compound derivatives are not extensively reported, the broader class of benzopyran-containing compounds has been investigated. The inhibitory mechanism of many small molecules against SIRT2 involves binding to the active site, often competing with either the acetylated substrate or the NAD+ cofactor. nih.gov The development of selective SIRT2 inhibitors is an active area of research, with a focus on understanding the structural features that govern isoform selectivity. nih.gov
PKS13: Polyketide synthase 13 (PKS13) is an essential enzyme in Mycobacterium tuberculosis responsible for the final condensation step in mycolic acid biosynthesis. nih.gov Inhibition of PKS13 represents a promising strategy for the development of new anti-tuberculosis agents. Benzofuran-based inhibitors have been identified that target the thioesterase (TE) domain of PKS13. nih.gov Although distinct from benzopyrans, the structural similarity of the benzofuran (B130515) core suggests that benzopyran-based scaffolds could also be explored as potential PKS13 inhibitors. The mechanism of these inhibitors involves binding to the active site of the TE domain, preventing the hydrolysis of the mycolyl-ACP intermediate and thereby halting mycolic acid synthesis. nih.gov
Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is of interest for the treatment of hyperpigmentation disorders. nih.gov Various natural and synthetic compounds containing the benzopyran skeleton have been shown to inhibit tyrosinase activity. The inhibitory mechanism can be competitive, non-competitive, or mixed-type, depending on the specific derivative. For instance, some flavonoids, which contain a chromane (B1220400) (dihydro-2H-1-benzopyran) or chromene core, act as competitive inhibitors by binding to the active site of the enzyme and chelating the copper ions essential for catalysis. scienceopen.com Others may act as suicide substrates, being converted by the enzyme into a reactive species that irreversibly inactivates it. nih.gov
Receptor Binding Studies and Ligand-Receptor Interactions (e.g., Serotonin Receptors (5-HT1A, 5-HT7), Somatostatin (B550006) Receptors, Glycoprotein (B1211001) IIb/IIIa Receptor, Kir3.1-containing Potassium Channels)
The 3,4-dihydro-2H-1-benzopyran framework is a privileged scaffold in medicinal chemistry, with derivatives showing significant interactions with various G-protein coupled receptors (GPCRs) and ion channels.
Serotonin Receptors (5-HT1A, 5-HT7): Derivatives of 3,4-dihydro-3-amino-2H-1-benzopyran have been extensively studied as ligands for the 5-HT1A receptor. nih.govnih.gov SAR studies have demonstrated that modifications to the amino substituent and the length of the alkyl side chain are crucial for high affinity and selectivity. nih.gov Specifically, compounds bearing imido or sulfonamido functional groups with a four-methylene side chain exhibit optimal binding. nih.gov Resolution of racemic mixtures has shown that the dextrorotatory enantiomers possess superior affinity and selectivity for 5-HT1A receptors. nih.gov These compounds have been identified as full agonists at the 5-HT1A receptor. nih.gov While specific data on this compound derivatives targeting the 5-HT7 receptor is scarce, the structural similarities to known 5-HT7 ligands suggest this is a plausible area for further investigation.
Somatostatin Receptors: Somatostatin receptors (SSTRs) are a family of five GPCR subtypes that are targets for the treatment of various endocrine disorders and tumors. nih.gov While there is extensive literature on peptide and non-peptide SSTR ligands, specific studies focusing on this compound derivatives are not prominent. However, the diverse chemical space occupied by known SSTR ligands suggests that the benzopyran scaffold could be a viable starting point for the design of novel SSTR modulators.
Glycoprotein IIb/IIIa Receptor: The glycoprotein IIb/IIIa (GPIIb/IIIa) receptor is a key player in platelet aggregation and a target for anti-thrombotic therapies. researchgate.net The development of small molecule antagonists for this receptor has been a major focus in cardiovascular medicine. While 3,4-dihydro-2H-1,4-benzoxazine derivatives have been successfully developed as dual thrombin and GPIIb/IIIa receptor antagonists, there is a lack of specific reports on this compound derivatives in this context. acs.org
Kir3.1-containing Potassium Channels: A series of benzopyran derivatives have been identified as inhibitors of Kir3.1-containing potassium channels, which are involved in cardiac electrophysiology. frontiersin.org One such compound, termed Benzopyran-G1, selectively inhibits the Kir3.1 subunit of the IKACh channel. frontiersin.org Molecular modeling and mutagenesis studies have revealed that this compound blocks the central cavity of the pore. frontiersin.org The interaction is mediated by hydrogen bonds with residues E141 and D173 of the Kir3.1 subunit, and the F137 residue is a critical determinant for its selective inhibitory activity. frontiersin.org
Evaluation of Anti-proliferative Effects in Cancer Cell Lines and Associated Cellular Mechanisms (e.g., Caspase-Independent Apoptosis, Cell Cycle Arrest, p53–MDM2 Interaction)
The anti-proliferative properties of benzopyran derivatives have been investigated in various cancer cell lines, revealing their potential to interfere with key cellular processes that drive tumorigenesis.
A novel benzopyran derivative, SIMR1281, has demonstrated potent anticancer activity against a panel of cancer cell lines. Its mechanism of action involves the inhibition of glutathione (B108866) reductase and thioredoxin reductase, leading to increased oxidative stress. This compound was also found to induce DNA damage and perturb cell cycle progression. Furthermore, SIMR1281 was shown to inactivate the Ras/ERK and PI3K/Akt signaling pathways, which are critical for cancer cell survival and proliferation, ultimately leading to apoptosis. frontiersin.org
Another study focused on a trifluoromethyl benzopyran derivative, (3R,4S)-2,2-dimethyl-6-nitro-4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)chroman-3-ol (C110g), which exhibited cytotoxic effects on the HeLa human cervical cancer cell line. mdpi.com This compound was found to suppress cell viability by inducing DNA damage, which subsequently triggered a G1 phase cell cycle arrest. mdpi.com The mechanism of cell death was identified as apoptosis, characterized by typical morphological changes and confirmed by Annexin V/PI staining. mdpi.com
Cell Cycle Arrest: The C110g benzopyran derivative was shown to induce G1 cell cycle arrest in HeLa cells. mdpi.com Mechanistically, this was associated with an increase in the protein levels of p53 and its downstream target, the cyclin-dependent kinase inhibitor p21. mdpi.com The upregulation of p21 is known to inhibit the activity of cyclin/CDK complexes that are necessary for the G1/S transition, thereby halting cell cycle progression.
Apoptosis: The apoptotic effects of C110g were found to be mediated through the mitochondrial pathway. mdpi.com Treatment with this compound led to an increased Bax/Bcl-2 protein ratio, a key indicator of mitochondrial-mediated apoptosis. mdpi.com This was followed by the release of cytochrome c from the mitochondria into the cytoplasm, a decrease in the mitochondrial membrane potential, and the activation of caspase-9 and the executioner caspase-3. mdpi.com Interestingly, caspase-8, an initiator caspase of the extrinsic apoptotic pathway, was also activated, suggesting a potential crosstalk between the two pathways. mdpi.com Notably, the apoptotic effects of C110g were not associated with the generation of reactive oxygen species (ROS). mdpi.com
p53–MDM2 Interaction: The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a promising strategy for cancer therapy. While direct inhibition of the p53-MDM2 interaction by this compound derivatives has not been explicitly reported, the upregulation of p53 levels observed with the C110g compound suggests an indirect effect on this pathway, possibly through DNA damage-induced stabilization of p53. mdpi.com The development of chromenotriazole pyrimidine (B1678525) derivatives as inhibitors of the p53-MDM2 interaction highlights the potential of chromene-based scaffolds in this area. acs.org
In Vitro Antioxidant Mechanisms (e.g., Free Radical Scavenging)
The chromanol ring system, which is the core structure of this compound, is chemically related to vitamin E (α-tocopherol) and is known to possess significant antioxidant properties. The primary mechanism by which chromanol derivatives exert their antioxidant effect is through the scavenging of free radicals.
The antioxidant activity of these compounds is largely attributed to the phenolic hydroxyl group on the chromanol ring, which can readily donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting chromanoxyl radical is relatively stable due to resonance delocalization of the unpaired electron into the aromatic ring, which makes the parent molecule an effective chain-breaking antioxidant.
Common in vitro assays used to evaluate the free radical scavenging activity of such compounds include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. nih.govmdpi.com In the DPPH assay, the antioxidant reduces the stable DPPH radical to the non-radical form, DPPH-H, which is accompanied by a color change from violet to yellow that can be monitored spectrophotometrically. mdpi.com Similarly, in the ABTS assay, the antioxidant quenches the pre-formed ABTS radical cation, leading to a decrease in its characteristic absorbance. nih.gov
Structure-activity relationship studies of chroman-4-one analogs, which are closely related to the subject compound, have shown that substitutions at the C-2 and C-3 positions can yield potent antioxidant compounds with activity comparable to that of Trolox, a water-soluble analog of vitamin E. nih.gov While specific data for this compound derivatives in these assays is not extensively documented in the provided context, the inherent antioxidant potential of the chromanol scaffold suggests that these compounds would likely exhibit free radical scavenging activity. The efficiency of this activity would be influenced by the nature and position of substituents on the benzopyran ring system.
Mechanistic Characterization of Antimicrobial Activity in In Vitro Bacterial Strains
The chromene scaffold, a structural feature of the broader class to which this compound belongs, has been identified as a promising pharmacophore for the development of novel antimicrobial agents. Derivatives of chromenes have demonstrated activity against a variety of pathogenic microorganisms, including multidrug-resistant bacteria.
The antimicrobial mechanisms of chromene-based compounds are diverse and can involve the targeting of several essential cellular processes in bacteria. Some derivatives have been shown to interfere with the synthesis of the bacterial cell wall by inhibiting the transpeptidation step in peptidoglycan formation. frontiersin.org Others have been found to target DNA replication and synthesis, leading to bacterial cell death. frontiersin.org
A study on spiropyrrolidines tethered with a chroman-4-one moiety revealed that these compounds exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Structure-activity relationship (SAR) analysis indicated that the nature of substituents on the chromanone ring influences the antimicrobial potency. For instance, the introduction of an electron-withdrawing bromine atom at the para position of the aromatic ring of the chromanone increased the antibacterial activity against several bacterial strains, including Bacillus subtilis, Staphylococcus epidermidis, Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa. nih.gov Conversely, the presence of electron-donating groups, such as methyl or methoxy (B1213986) groups, tended to decrease the antibacterial activity. nih.gov
While specific mechanistic studies on this compound derivatives are not detailed in the provided search results, the findings for structurally related chromanones suggest that these compounds likely exert their antimicrobial effects through mechanisms that may include disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. Further investigation is required to elucidate the precise molecular targets and mechanisms of action for this specific class of compounds against various bacterial strains.
The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of spiropyrrolidines containing a chroman-4-one scaffold against various bacterial strains, illustrating the impact of substitution on antibacterial activity.
| Compound | R | B. subtilis (MIC, µg/mL) | S. epidermidis (MIC, µg/mL) | E. coli (MIC, µg/mL) | K. pneumoniae (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) |
| 9a | H | >250 | >250 | >250 | >250 | >250 |
| 9b | Me | >250 | >250 | >250 | >250 | >250 |
| 9c | OMe | >250 | >250 | >250 | >250 | >250 |
| 9d | Br | 125 | 125 | 250 | 250 | 250 |
Data adapted from a study on spiropyrrolidines with chroman-4-one scaffolds. nih.gov
Investigation of CFTR Modulator Mechanisms in Cellular Assays
The cystic fibrosis transmembrane conductance regulator (CFTR) is a chloride and bicarbonate channel, and mutations in the CFTR gene cause cystic fibrosis (CF). Small molecules that can modulate the function of mutant CFTR protein are a key therapeutic strategy for CF. These modulators are broadly classified as correctors, which improve the cellular processing and trafficking of the mutant protein to the cell surface, and potentiators, which enhance the channel gating of CFTR protein located at the cell surface. nih.govnih.gov
While specific studies on this compound derivatives as CFTR modulators are not extensively available in the provided context, compounds with related heterocyclic scaffolds have been investigated. For instance, the psoralen-related compound 4,6,4'-trimethylangelicin (TMA) and its analogs have been shown to act as both correctors and potentiators of the most common CF-causing mutant, F508del-CFTR. frontiersin.org
The corrector mechanism of TMA and its derivatives involves the stabilization of the first membrane-spanning domain (MSD1) of the CFTR protein. frontiersin.org This stabilization is thought to allosterically enhance the interface between the first nucleotide-binding domain (NBD1) and the fourth intracellular loop (ICL4), a critical interaction for the proper folding and trafficking of the F508del-CFTR protein. frontiersin.org Cellular assays to investigate corrector activity often involve measuring the maturation of the CFTR protein from its core-glycosylated form (Band B) to its complex-glycosylated form (Band C) via Western blotting. cff.org Functional rescue of F508del-CFTR at the cell surface is then assessed using techniques like the halide-sensitive yellow fluorescent protein (YFP) quenching assay or by measuring transepithelial chloride currents in Ussing chambers. cff.orgnih.gov
Potentiator activity is typically evaluated in cellular systems expressing CFTR mutants with gating defects (e.g., G551D) or in cells where F508del-CFTR has been rescued to the cell surface by a corrector. In these assays, the ability of a compound to increase CFTR-mediated chloride transport upon stimulation (e.g., with forskolin) is measured. The YFP quenching assay and electrophysiological techniques such as patch-clamping are commonly employed to characterize the potentiation mechanism by assessing changes in channel open probability. cff.orgnih.gov
Given the structural similarities between psoralens and benzopyrans, it is plausible that this compound derivatives could be explored as a novel class of CFTR modulators. Future investigations would likely employ these established cellular assays to determine if such compounds can act as correctors, potentiators, or both, and to elucidate their specific molecular mechanism of action on the CFTR protein.
Advanced Structure-Activity Relationship (SAR) Analysis for Functional Optimization
The 3,4-dihydro-2H-1-benzopyran framework serves as a privileged scaffold in medicinal chemistry, lending itself to a variety of structural modifications to optimize biological activity. Through systematic alterations of this core structure, researchers have elucidated key structure-activity relationships that govern the molecular recognition and efficacy of its derivatives in various in vitro assays.
Impact of Substituent Variation on Molecular Recognition and Biological Efficacy in In Vitro Assays
The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the benzopyran ring and the exocyclic methanol (B129727) group. In vitro studies on related compounds have demonstrated that modifications can influence receptor binding affinity, enzyme inhibition, and other measures of biological efficacy.
For instance, in a series of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, modifications of the amino substituent and the length of the alkyl side chains were explored to determine the structural requirements for high affinity for 5-HT1A receptors. nih.gov It was found that compounds bearing imido or sulfonamido functional groups with a four-methylene side chain exhibited the most potent activity. nih.gov
Furthermore, the substitution pattern on the aromatic ring of the benzopyran nucleus plays a crucial role. In studies of related benzopyran-based inhibitors, it has been shown that hydrophobic groups, such as aromatic or small aliphatic rings, are well-tolerated at certain positions, while the introduction of polar moieties can dramatically decrease activity. mdpi.com For example, in one study, a 3',4'-dimethoxy substitution on a phenyl ring attached to the core structure was found to be optimal, with the 4'-methoxy group being more critical for activity than the 3'-methoxy group. mdpi.com
The following interactive table summarizes representative structure-activity relationships for derivatives of the 3,4-dihydro-2H-1-benzopyran scaffold based on findings from various in vitro studies.
| Scaffold Position | Substituent Type | Impact on In Vitro Activity | Example of Biological Target |
| C3-Side Chain | Imido/Sulfonamido | Increased Affinity | 5-HT1A Receptor |
| C3-Side Chain | Polar Groups | Decreased Affinity | 5-HT1A Receptor |
| Aromatic Ring | Alkoxy Groups | Increased Affinity and Selectivity | 5-HT1A and D2 Receptors |
| Aromatic Ring | Halogens | Variable (position-dependent) | PAK4 Kinase |
| Exocyclic Nitrogen | Aromatic Rings | Increased Potency | 5-Lipoxygenase |
It is important to note that the optimal substituent for a particular biological target may not be ideal for another, highlighting the necessity of tailored optimization for each specific application.
Stereochemical Influence on Biological Activity and Selectivity
Chirality plays a pivotal role in the biological activity of many compounds, as enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.govnih.gov This is due to the stereospecific nature of biological macromolecules such as receptors and enzymes. For derivatives of this compound, the chiral center at the C4 position is a critical determinant of biological activity and selectivity.
In studies of 3-amino-3,4-dihydro-2H-1-benzopyran derivatives, it has been consistently observed that the dextrorotatory enantiomers exhibit higher affinity and selectivity for 5-HT1A receptors compared to their levorotatory counterparts. nih.govebi.ac.uk This suggests that the spatial arrangement of the substituents around the chiral center is crucial for optimal interaction with the receptor's binding site. The active enantiomer is able to align its functional groups with the corresponding interaction points within the binding pocket, leading to a more stable and effective drug-receptor complex. nih.gov
Positional Isomerism and Scaffold Modifications in Multitarget Ligand Design
The development of multitarget ligands, which are single molecules designed to interact with multiple biological targets, is a promising strategy for the treatment of complex diseases with multifactorial etiologies. nih.govnih.gov The 3,4-dihydro-2H-1-benzopyran scaffold is a versatile platform for the design of such multitarget agents due to the numerous positions available for modification.
Positional isomerism, which involves altering the position of substituents on the benzopyran ring, can be exploited to fine-tune the selectivity profile of a ligand. For example, moving a key interacting group from one position to another could switch the primary target of the compound or introduce affinity for a secondary target.
Scaffold modifications, such as replacing the pyran oxygen with a sulfur atom to create a thiochromane scaffold, can lead to compounds with entirely new biological activities. For instance, thiopyrano[2,3,4-c,d]indoles have been identified as potent inhibitors of 5-lipoxygenase. duke.edu Furthermore, the fusion of other ring systems to the benzopyran core can generate novel chemical entities with unique pharmacological profiles.
The design of multitarget ligands often involves the hybridization of pharmacophores from known inhibitors of different targets. By incorporating key structural features for multiple targets into a single molecule based on the this compound scaffold, it is possible to create compounds with a desired polypharmacological profile. nih.gov This approach requires a deep understanding of the structure-activity relationships for each target and the creative application of medicinal chemistry principles.
Applications as Chemical Probes for Investigating Biological Systems
Chemical probes are small molecules that are used to study and manipulate biological systems. nih.gov They are valuable tools for target identification and validation, as well as for elucidating the roles of specific proteins in cellular processes. Derivatives of this compound have the potential to be developed into chemical probes for a variety of applications.
By attaching a reporter group, such as a fluorophore, to the this compound scaffold, it is possible to create fluorescent probes for bioimaging applications. researchgate.netnih.gov These probes can be used to visualize the localization of their target protein within living cells and tissues, providing valuable insights into its subcellular distribution and trafficking. The dicyanomethylene-4H-pyran (DCM) core, a related structure, has been successfully used to develop near-infrared fluorescent probes for detecting various biological molecules. nih.gov
Furthermore, the scaffold can be modified to incorporate a reactive group, such as a photoaffinity label or an electrophilic warhead, to create probes for target identification. nih.gov These probes form a covalent bond with their target protein upon activation, allowing for its isolation and identification using proteomic techniques. This approach is particularly useful for identifying the molecular targets of compounds discovered through phenotypic screening.
The development of a chemical probe requires careful optimization to ensure high potency, selectivity, and cell permeability. It is also crucial to synthesize an inactive control compound, which is structurally similar to the probe but lacks its biological activity, to control for off-target effects. nih.gov The versatile chemistry of the this compound scaffold makes it an attractive starting point for the design and synthesis of such sophisticated chemical tools.
Future Directions and Emerging Research Avenues for 3,4 Dihydro 2h 1 Benzopyran 4 Ylmethanol
Development of Next-Generation Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, and the production of 3,4-dihydro-2H-1-benzopyran-4-ylmethanol and its derivatives is no exception. jocpr.commdpi.com Future research will likely focus on the development of more environmentally benign and efficient synthetic routes. Traditional methods for the synthesis of chromene derivatives often involve the use of hazardous reagents and generate significant chemical waste. nih.govresearchgate.net
Emerging green synthetic strategies that are expected to be further developed and optimized include:
Microwave- and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and often allow for the use of greener solvents or even solvent-free conditions. nih.govresearchgate.net
Use of Greener Solvents: The replacement of traditional volatile organic compounds with more sustainable alternatives like water, glycerol, ethanol, and ethyl lactate (B86563) is a key area of focus. mdpi.com Water, in particular, is an attractive solvent due to its non-toxic and non-flammable nature. mdpi.com
Catalyst-Based Approaches with Minimal Environmental Impact: The development and application of non-toxic and recyclable catalysts will be crucial. This includes the use of biocatalysts and earth-abundant metal catalysts.
Mechanochemistry: Solvent-free mechanochemical grinding procedures offer a highly efficient and environmentally friendly alternative to traditional solution-phase synthesis. researchgate.net
The following table summarizes some of the green chemistry approaches being explored for the synthesis of related chromene and chroman-4-one derivatives, which can be adapted for this compound.
| Green Chemistry Approach | Key Advantages | Potential Application for this compound Synthesis |
| Microwave Irradiation | Reduced reaction times, higher yields, potential for solvent-free reactions. nih.govresearchgate.net | Rapid and efficient cyclization and reduction steps. |
| Ultrasound Synthesis | Enhanced reaction rates, improved yields, use of milder conditions. nih.govresearchgate.net | Facile synthesis of precursors and the final compound. |
| Green Solvents (e.g., water, ethanol) | Reduced environmental impact, increased safety, lower cost. mdpi.com | Performing key reaction steps in aqueous or bio-based solvent systems. |
| Non-toxic Catalysts | Minimized environmental pollution, potential for catalyst recycling. nih.govresearchgate.net | Development of benign catalytic systems for cyclization and functional group transformations. |
Precision Stereocontrol and Enantioselective Synthesis of Complex Chroman-4-ylmethanol Derivatives
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the precise control of stereocenters in the synthesis of complex chroman-4-ylmethanol derivatives is of paramount importance. Future research will focus on the development of novel enantioselective synthetic strategies to access specific stereoisomers with high purity.
Key areas for advancement in this domain include:
Asymmetric Catalysis: The use of chiral catalysts, such as chiral Ni(II) complexes, has shown promise in the enantioselective synthesis of 4H-chromene derivatives. nih.govrsc.org Further exploration of new chiral catalysts and ligands will be essential for achieving high enantioselectivity in the synthesis of a broader range of chroman-4-ylmethanol derivatives.
Organocatalysis: Bifunctional organocatalysts, such as those based on Cinchona alkaloids, have been successfully employed in the asymmetric synthesis of chroman derivatives via intramolecular oxy-Michael addition reactions. rsc.org This approach offers a metal-free alternative for the synthesis of optically active chromans.
Stereocontrolled Reductions: The stereocontrolled reduction of precursor molecules, such as 3-sulfonyl chromen-4-ones, can provide access to 3-sulfonyl chroman-4-ols with three contiguous chiral centers. nih.gov The choice of reducing agent and reaction conditions plays a critical role in determining the stereochemical outcome. nih.gov
The table below highlights some of the catalysts and methods used for the enantioselective synthesis of related chroman and chromene derivatives.
| Catalyst/Method | Type of Reaction | Achieved Enantioselectivity (ee) | Reference |
| Chiral Ni(II)-bis(oxazoline) complex | One-pot synthesis of 4H-chromenes | Up to 95% ee | nih.govrsc.org |
| Chiral Phosphoric Acid (CPA) | Reaction of ortho-hydroxyl benzhydryl alcohols with β-diketones | Up to 98% ee | nih.gov |
| Chiral Binol based N-triflyl phosphoramide | In situ generation of ortho-quinone methides and reaction with 1,3-cyclohexanedione | Up to 95% ee | nih.gov |
| Cinchona-alkaloid-urea-based bifunctional organocatalysts | Intramolecular oxy-Michael addition | High yield and enantioselectivity | rsc.org |
Integration of Advanced Computational and Experimental Approaches for Deeper Mechanistic Elucidation
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic routes and the design of new, more efficient transformations. The integration of advanced computational and experimental techniques is a powerful strategy for gaining deep mechanistic insights. rsc.org
Future research in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT calculations can be used to model reaction pathways, predict the stability of intermediates and transition states, and elucidate the role of catalysts. organic-chemistry.org For instance, computational studies have been used to confirm the higher stability of the cis-isomer in the bromination of 2-pentylchroman-4-one. nih.govacs.org
In Situ Spectroscopic Techniques: The use of in situ spectroscopic methods, such as NMR and IR spectroscopy, can provide real-time information about the species present in a reaction mixture, allowing for the direct observation of intermediates and the monitoring of reaction kinetics.
Kinetic Studies: Detailed kinetic studies can help to determine the rate-determining step of a reaction and provide valuable information about the reaction mechanism.
The combination of these approaches will enable a more complete understanding of the factors that govern the reactivity and selectivity of reactions involved in the synthesis of this compound and its derivatives.
Comprehensive Characterization of Novel Biological Signaling Pathways and Target Engagement in In Vitro Models
Derivatives of the benzopyran and chroman ring systems have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties. nih.govnih.govarabjchem.org Future research will focus on the comprehensive characterization of the biological signaling pathways modulated by this compound derivatives and the identification of their specific molecular targets in in vitro models.
Key research avenues include:
High-Throughput Screening: Screening of libraries of chroman-4-ylmethanol derivatives against a panel of biological targets will help to identify lead compounds with specific activities.
Target Identification and Validation: Once a compound shows promising activity, identifying its specific molecular target is crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches.
Pathway Analysis: Investigating the effects of these compounds on various cell signaling pathways, such as the Ras-Raf-MEK-ERK and PI3K/AKT pathways, which are often dysregulated in diseases like cancer, will provide insights into their mechanism of action. nih.gov
In Vitro Disease Models: The use of relevant in vitro models, such as cancer cell lines and primary cells, will be essential for evaluating the therapeutic potential of these compounds. For example, some chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, an enzyme implicated in neurodegenerative disorders. nih.govacs.org
The following table lists some of the biological activities and potential targets of related benzopyran and chroman derivatives.
| Compound Class | Biological Activity | Potential Molecular Target/Pathway | Reference |
| Substituted Chroman-4-ones | SIRT2 Inhibition | Sirtuin 2 (SIRT2) | nih.govacs.org |
| 2H-1-Benzopyran Derivatives | Anti-HIV, Antidiabetic, Estrogenic | Not specified | nih.gov |
| Tetrahydrobenzopyran Derivatives | Antibacterial, Antifungal | Not specified | researchgate.net |
| 4H-Benzopyran-4-one Derivatives | Nonsteroidal Antiestrogens | Estrogen Receptor | nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification methods for 3,4-dihydro-2H-1-benzopyran-4-ylmethanol?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted phenols or coupling of benzopyran precursors. For example, analogous benzopyran derivatives are synthesized via acid-catalyzed cyclization under controlled temperature (60–80°C) and inert atmospheres to prevent oxidation. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction yields can vary (30–70%) depending on substituent steric effects and protecting group strategies .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : The compound’s structural analogs (e.g., 3,4-dihydro-4-(4-methoxyphenyl)-2H-1-benzopyran) exhibit acute toxicity (OSHA Category 4) and skin/eye irritation (GHS Category 2). Essential precautions include:
- Engineering Controls : Use fume hoods for synthesis and handling.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency Measures : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and monitor respiratory function .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., methine proton at δ 4.2–4.5 ppm for the benzopyran ring).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] for CHO: calcd. 164.0837, observed 164.0835).
- X-ray Crystallography : Single-crystal diffraction using SHELX software for absolute configuration determination .
Advanced Research Questions
Q. How can contradictory bioactivity data for benzopyran derivatives be resolved in pharmacological studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, solvent effects). For example:
- Solubility : Use DMSO concentrations <0.1% to avoid cytotoxicity.
- Metabolic Stability : Pre-incubate compounds with liver microsomes to assess degradation.
- Structural Analogs : Compare activity of this compound with fluorinated or methylated derivatives to identify pharmacophores .
Q. What challenges arise in crystallographic refinement of benzopyran derivatives, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in Alkyl Chains : Apply SHELXL’s PART instruction to model alternative conformations.
- Twinned Crystals : Use HKLF 5 format in SHELX for twin refinement.
- High Thermal Motion : Apply anisotropic displacement parameters (ADPs) for non-H atoms. Validation tools like PLATON should confirm geometric accuracy .
Q. What analytical strategies are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Use LC-MS/MS with solid-phase extraction (SPE):
- SPE Sorbent : Oasis HLB cartridges conditioned with methanol/water.
- Chromatography : C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
- Detection : MRM transitions (e.g., m/z 164 → 121 for quantification). Limit of detection (LOD) can reach 0.1 ng/mL in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


